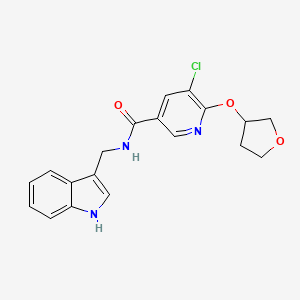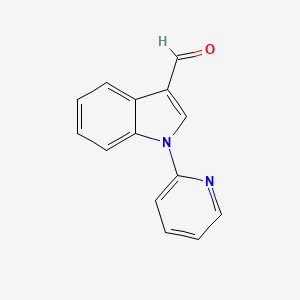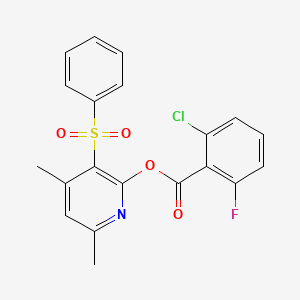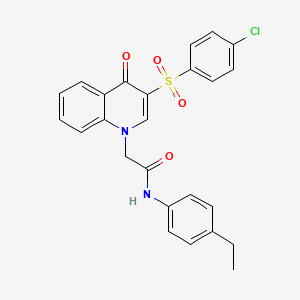
2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid
概要
説明
2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid is a chemical compound with the CAS Number: 92642-95-0 . It has a molecular weight of 196.23 and its IUPAC name is 2,3-dihydro-1,4-benzoxathiine-2-carboxylic acid .
Synthesis Analysis
The synthesis of 2,3-Dihydro-1,4-benzoxathiine derivatives has been documented in various papers and patents . The regioselectivity of this scaffold is strongly dependent on the polarity of the reaction medium as well as on the nature of the reagents .Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid can be represented by the InChI code: 1S/C9H8O3S/c10-9(11)7-5-13-8-4-2-1-3-6(8)12-7/h1-4,7H,5H2,(H,10,11) .Chemical Reactions Analysis
2,3-Dihydro-1,4-benzoxathiine derivatives are important biologically active heterocyclic compounds . The development of these compounds started from considerations on how the 1,4-benzodioxane system is well accepted by the FtsZ ligand binding site .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 115-116 degrees Celsius . The compound is stable under normal temperatures and pressures .科学的研究の応用
Anticancer Agents
2,3-Dihydro-1,4-benzoxathiine derivatives have been explored for their potential as anticancer agents . Their ability to interfere with cancer cell proliferation makes them valuable in the development of new therapeutic drugs .
Artificial Sweeteners
The derivatives of 2,3-Dihydro-1,4-benzoxathiine have been utilized as artificial sweeteners . Their structural properties allow them to interact with sweet taste receptors, providing an alternative to sugar-based sweeteners .
Estrogenic Agents
These compounds have also been used as estrogenic agents . They can mimic the activity of estrogen, making them useful in research related to hormone replacement therapies .
Antioxidants
As antioxidants , 2,3-Dihydro-1,4-benzoxathiine derivatives help in protecting cells from oxidative stress, which is beneficial in preventing various diseases, including neurodegenerative disorders .
Serotonin (5-HT 2C) Inhibitors
In the field of neuroscience, these derivatives act as serotonin (5-HT 2C) inhibitors . They are significant in the study of neurological pathways and could be used to treat disorders related to serotonin imbalance .
Antimycotic Agents
The antimycotic properties of 2,3-Dihydro-1,4-benzoxathiine make it a candidate for treating fungal infections. Its ability to inhibit fungal growth is crucial for developing new antifungal medications .
Synthesis of Bioactive Natural Products
The synthesis methods for 2,3-Dihydro-1,4-benzoxathiine derivatives are promising for creating several bioactive natural products . These compounds are important for pharmaceutical applications and the development of drugs .
Chiral Motifs in Medicinal Substances
Chiral motifs of 2,3-Dihydro-1,4-benzoxathiine are extensively utilized in diverse medicinal substances. They exhibit significant biological activities and are integral in the structure of therapeutic agents like prosympal and doxazosin .
作用機序
Mode of Action
It’s worth noting that the compound belongs to a class of important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds . These compounds have been used as anticancer agents, artificial sweeteners, estrogenic agents, antioxidants, serotonin (5-HT 2C) inhibitors, and antimycotic agents .
Biochemical Pathways
Given its structural similarity to other benzoxathiine derivatives, it may potentially interact with similar biochemical pathways .
Result of Action
Benzoxathiine derivatives have been used as anticancer agents, artificial sweeteners, estrogenic agents, antioxidants, serotonin (5-ht 2c) inhibitors, and antimycotic agents , suggesting that they may have diverse molecular and cellular effects.
Safety and Hazards
将来の方向性
While the exact future directions for 2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid are not specified in the search results, it’s clear that this compound and its derivatives have potential in various fields, including chemical, agrochemical, medicinal, and pharmaceutical research . Further studies could explore its potential uses and applications in these areas.
特性
IUPAC Name |
2,3-dihydro-1,4-benzoxathiine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c10-9(11)7-5-13-8-4-2-1-3-6(8)12-7/h1-4,7H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFWVBWEKBZIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2S1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2898192.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2898196.png)
![(E)-2-styryl-1-undecyl-1H-benzo[d]imidazole](/img/structure/B2898197.png)
![(2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2898198.png)


![1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2898207.png)
![N-(4-butylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2898210.png)


![4-acetyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2898213.png)
